1-(4-Methylpiperidin-2-yl)butane-2,3-dione

Description

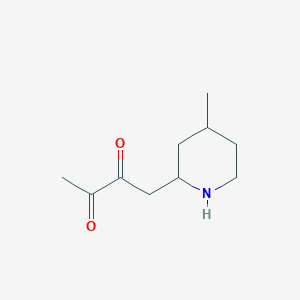

1-(4-Methylpiperidin-2-yl)butane-2,3-dione is a bicyclic diketone featuring a 4-methylpiperidine ring fused to a butane-2,3-dione moiety. The compound’s structure combines a six-membered saturated heterocycle (piperidine) with a diketone system, which confers unique electronic and steric properties. The methyl group at the 4-position of the piperidine ring may enhance lipophilicity and influence tautomeric equilibria, while the diketone moiety is reactive and prone to tautomerism or coordination chemistry.

Properties

Molecular Formula |

C10H17NO2 |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

1-(4-methylpiperidin-2-yl)butane-2,3-dione |

InChI |

InChI=1S/C10H17NO2/c1-7-3-4-11-9(5-7)6-10(13)8(2)12/h7,9,11H,3-6H2,1-2H3 |

InChI Key |

GMZIIWWEHZUOKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCNC(C1)CC(=O)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpiperidin-2-yl)butane-2,3-dione typically involves the reaction of 4-methylpiperidine with butane-2,3-dione under controlled conditions. The reaction may require specific catalysts, solvents, and temperature settings to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpiperidin-2-yl)butane-2,3-dione can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1-(4-Methylpiperidin-2-yl)butane-2,3-dione has been explored for its potential as a pharmacological agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development. Some specific applications include:

- Antitumor Activity : Research indicates that derivatives of diketones can exhibit cytotoxic effects against cancer cell lines. The compound’s ability to induce apoptosis in cancer cells is under investigation, with preliminary studies suggesting significant potential against specific types of tumors .

- Neuroprotective Effects : The piperidine moiety may contribute to neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Studies are examining its effects on neuronal cell viability and oxidative stress reduction .

Synthetic Intermediate

The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its diketone structure allows for further functionalization, leading to:

- Synthesis of Complex Molecules : It can be used to synthesize more complex organic molecules through reactions such as Michael addition or condensation reactions. This versatility makes it valuable in organic synthesis .

- Building Block for Drug Development : The compound can be modified to create analogs with enhanced biological activity or reduced toxicity, which is crucial in the pharmaceutical industry .

Case Study 1: Antitumor Screening

A study conducted on the antitumor properties of diketones found that this compound exhibited significant cytotoxicity against human lung carcinoma cell lines (A549). The mechanism was linked to increased reactive oxygen species (ROS) production, leading to apoptosis .

Case Study 2: Neuroprotection

In another study focusing on neuroprotection, derivatives of this compound were tested for their ability to protect neuronal cells from oxidative damage. Results indicated that certain modifications of the compound could enhance its protective effects against neurotoxicity induced by glutamate .

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperidin-2-yl)butane-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Comparisons

The table below highlights key structural and electronic differences between 1-(4-Methylpiperidin-2-yl)butane-2,3-dione and related compounds:

Key Observations:

- Substituent Effects: The 4-methylpiperidine group in the target compound introduces steric bulk and electron-donating character compared to aromatic substituents (e.g., pyridin-2-yl or quinolin-2-yl). This may reduce aromatic conjugation but enhance enaminone tautomer stability in solution, as seen in analogs .

- Tautomerism: While 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione exhibits strong enaminone tautomer contributions in solution due to resonance stabilization , the target compound’s saturated piperidine ring likely limits conjugation, favoring keto-enol equilibria influenced by steric and electronic effects.

- Aromaticity: Aromatic analogs (e.g., pyridine/quinoline derivatives) show moderate HOMA values (0.72–0.89), indicating partial aromaticity. The target compound’s non-aromatic piperidine core suggests lower aromatic stabilization .

Reactivity and Functional Differences

- Coordination Chemistry : The diketone moiety in this compound may act as a bidentate ligand, similar to 1,4-bis(pyridin-2-yl)butane-2,3-dione, which coordinates metals via the carbonyl oxygen atoms . The methylpiperidine group could sterically hinder metal binding compared to planar aromatic substituents.

- Biological Activity: Pyrrolidine-2,3-dione derivatives exhibit antimicrobial properties due to their electrophilic carbonyl groups .

Biological Activity

1-(4-Methylpiperidin-2-yl)butane-2,3-dione is a compound of interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This compound, characterized by a piperidine ring and a diketone functional group, may exhibit various pharmacological properties, including neuroprotective effects and interactions with biological receptors. This article aims to summarize the current understanding of its biological activity based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the diketone moiety contributes to its reactivity and potential interactions with biological systems. The compound can undergo various chemical reactions, which may influence its biological activity.

Neuroprotective Effects

Research indicates that compounds with similar structures to this compound may possess neuroprotective properties. For instance, studies have shown that certain piperidine derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Inhibition of AChE leads to increased levels of acetylcholine, thereby enhancing cholinergic neurotransmission.

| Compound | AChE Inhibition IC50 (μM) |

|---|---|

| Compound A | 0.22 |

| Compound B | 0.42 |

| This compound | TBD |

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds with similar piperidine structures have demonstrated effectiveness against various bacterial strains. For example, certain derivatives have shown significant inhibition against Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

Antifungal Properties

The antifungal activity of related compounds has also been investigated. For instance, synthetic analogs of piperidine have displayed potent antifungal effects against Aspergillus flavus, suggesting that structural modifications could enhance the efficacy of this compound in combating fungal infections.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

- Neuroprotective Agents : Research has focused on developing AChE inhibitors from piperidine derivatives. One study demonstrated that a hybrid compound combining piperidine with curcumin showed enhanced neuroprotective effects compared to traditional AChE inhibitors like donepezil .

- Antimicrobial Screening : A series of piperidine derivatives were screened for antimicrobial activity against clinical isolates. The study found that some compounds exhibited significant antibacterial activity with low toxicity towards human cells .

- Antifungal Activity : Another investigation highlighted the antifungal potential of piperidine-like compounds against Aspergillus flavus. The study reported that certain derivatives had inhibitory effects at concentrations significantly lower than conventional antifungal agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.